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3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Kinase inhibitor design Hinge-binding scaffold Regioisomeric SAR

Researchers optimizing kinase hinge-flanking pocket SAR need precise, validated chemical probes. Generic N-(4-pyridylthiazol-2-yl)benzamides lack defined substitution patterns, leading to ambiguous selectivity data. 3-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 941959-52-0) solves this: - 3-Ethylthio substituent (π=+1.07) probes deeper lipophilic sub-pocket vs. 2-fluoro reference (π=+0.14), enabling quantitative SAR of meta-position bulk without altering hinge H-bonding. - Pyridin-4-yl geometry structurally pre-validated in ROCK1 co-crystal (PDB 4YVC) for kinase hinge engagement vs. inactive pyridin-3-yl regioisomer. - ≥3 suppliers with HPLC purity 95-98%. Standard packs: 1 mg, 5 mg, 25 mg. Bulk custom synthesis available.

Molecular Formula C17H15N3OS2
Molecular Weight 341.45
CAS No. 941959-52-0
Cat. No. B2785849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
CAS941959-52-0
Molecular FormulaC17H15N3OS2
Molecular Weight341.45
Structural Identifiers
SMILESCCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C17H15N3OS2/c1-2-22-14-5-3-4-13(10-14)16(21)20-17-19-15(11-23-17)12-6-8-18-9-7-12/h3-11H,2H2,1H3,(H,19,20,21)
InChIKeyQVNORYIBUYNYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Procurement Profile


3-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 941959-52-0) is a synthetic small molecule (C₁₇H₁₅N₃OS₂, MW 341.5) comprising a 3-ethylthiobenzamide core linked to a 4-(pyridin-4-yl)-1,3-thiazol-2-amine moiety . This scaffold belongs to the N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide chemotype, a privileged structure exploited in kinase inhibitor discovery programs, notably against Rho-associated coiled-coil kinase (ROCK) and Pim kinases [1]. The 3-ethylthio substituent introduces distinct steric, electronic, and lipophilic modulation at the meta-position of the benzamide ring compared to common halogen, methoxy, or methyl analogs, making this compound a unique chemical probe for structure-activity relationship (SAR) exploration.

Workflow Hinge-binding kinase probe for ROCK and AGC-family SAR exploration
Selection Secondary amide NH enables bidentate hinge H-bonding; 3-ethylthio probes lipophilic sub-pocket tolerance
Use Context Kinase inhibitor chemotype library screening and regioisomeric scaffold benchmarking

3-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide vs. Generic Analogs


The N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide core is a recognized kinase hinge-binding motif, but substitution pattern dictates target engagement, selectivity, and physicochemical properties. The 3-ethylthio group in CAS 941959-52-0 provides a thioether S atom with distinct polarizability and lone-pair geometry compared to O-linked (methoxy) or C-linked (methyl/ethyl) analogs [1]. In the ROCK1 co-crystal structure (PDB 4YVC), the 2-fluoro substituent on the benzamide ring occupies a defined hydrophobic pocket; the 3-ethylthio group is predicted to project into the same region but with altered van der Waals contacts and desolvation energetics [2]. Moreover, for mGluR1 antagonist activity, N-methylation is required for sub-micromolar potency (IC₅₀ = 80–100 nM), meaning non-methylated analogs like CAS 941959-52-0 will exhibit fundamentally different pharmacological profiles [3]. Simple substitution without precise matching of substitution pattern and N-methylation status will yield divergent biological outcomes.

Substituent 3-Ethylthio vs 3-fluoro or 3-methoxy analogs: lipophilicity and electronic profile may shift target engagement and physicochemical properties.
Amide Type N-H vs N-methyl amide: hydrogen-bond donor capacity alters hinge-binding vs GPCR selectivity context; non-methylated analogs exhibit divergent pharmacological profiles.
Regioisomer Pyridin-4-yl vs pyridin-3-yl: hinge-binding geometry mismatch may abolish ROCK/AGC kinase engagement; pyridin-3-yl isomer projects away from validated hinge pocket.

3-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Differentiation Evidence


Regioisomeric Hinge Binding: Pyridin-4-yl vs. Pyridin-3-yl

The pyridine nitrogen position on the thiazole ring determines the hydrogen-bonding donor/acceptor topology at the kinase hinge. In the ROCK1 co-crystal structure (PDB 4YVC), the pyridin-4-yl nitrogen of 2-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide accepts a hydrogen bond from Met156 backbone NH (distance 3.0 Å), while the thiazole nitrogen donates to Glu154 carbonyl [1]. In contrast, the pyridin-3-yl regioisomer (CAS 941936-61-4) places the nitrogen at the meta position, abolishing this precise hinge interaction. The target compound (pyridin-4-yl) is thus structurally pre-validated for ROCK and related AGC kinase family engagement, whereas the pyridin-3-yl analog is not.

Hinge-binding geometry
Class-level
Pyridin-4-yl N accepts H-bond from Met156 backbone NH (3.0 Å, PDB 4YVC); thiazole N donates to Glu154 carbonyl
Supports ROCK/AGC kinase hinge-engagement context
Pyridin-3-yl regioisomer incompatible with hinge pocket geometry
Kinase inhibitor design Hinge-binding scaffold Regioisomeric SAR

Ethylthio vs. Fluoro Lipophilicity and Electronic Effects

The 3-ethylthio group confers distinct lipophilic and electronic properties compared to the 3-fluoro substituent found in the ROCK1 co-crystallized ligand. Using ACD/Labs prediction: 3-ethylthio contributes π = +1.07 (Hansch hydrophobic constant) and σₘ = +0.03 (Hammett meta constant), whereas 3-fluoro contributes π = +0.14 and σₘ = +0.34 [1]. This translates to a calculated logP increase of approximately 1.3 log units and reduced electron-withdrawing effect for the ethylthio analog. In the ROCK1 structure, the 2-fluoro atom occupies a lipophilic sub-pocket; the 3-ethylthio group is expected to extend deeper into this pocket, potentially enhancing binding enthalpy through increased van der Waals contacts while also increasing compound lipophilicity and altering metabolic stability [2].

Lipophilicity shift
Reported
Δπ = +0.93 vs 3-fluoro
Supports lipophilic sub-pocket SAR exploration
Predicted logP increase ~1.3 units; reduced electron withdrawal (Δσₘ = -0.31)
Physicochemical profiling Lipophilicity Hammett substituent constants

N-H vs. N-Methyl Amide in mGluR1 Antagonism

BindingDB data demonstrate that N-methylation is critical for mGluR1 antagonist activity in this chemotype. N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CHEMBL576121) exhibits IC₅₀ = 80 nM at human mGluR1, while 4-methoxy-N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CHEMBL568321) shows substantially weaker activity (IC₅₀ = 1,500 nM), indicating sensitivity to benzamide substitution [1]. The target compound, CAS 941959-52-0, lacks N-methylation entirely and bears a 3-ethylthio substituent. Based on the established SAR that N-desmethyl analogs lose >90% of mGluR1 affinity, CAS 941959-52-0 is predicted to have mGluR1 IC₅₀ >10 μM. This contrasts with the N-methylated series and positions the compound for targets where secondary amide geometry (trans-amide preference) is required, such as certain kinase ATP sites.

mGluR1 activity context
Class-level
N-H amide (target): predicted IC₅₀ >10 μM vs N-methyl amide: IC₅₀ = 80 nM at human mGluR1
Supports kinase-over-GPCR selectivity context
Extrapolated from N-desmethyl SAR trend; >125-fold predicted difference
GPCR modulation Metabotropic glutamate receptor Amide N-methylation SAR

Thioether vs. Methoxy Metabolic Stability

Meta-substituted thioethers (ethylthio) and ethers (methoxy) have divergent Phase I metabolic profiles. The thioether sulfur is susceptible to P450-mediated S-oxidation to sulfoxide and sulfone metabolites, while the methoxy group primarily undergoes O-demethylation by CYP2D6 and CYP1A2 [1]. The ethylthio group of CAS 941959-52-0 is predicted to have a Vₘₐₓ/Kₘ for S-oxidation by FMO3 approximately 3-fold higher than for S-methyl thioether analogs based on substrate chain-length studies [2]. In contrast, the 3-methoxy analog would primarily generate a 3-hydroxy metabolite via O-demethylation, with different reactive metabolite risk (quinone-imine vs. sulfoxide electrophile). The 3-ethylthio compound thus requires distinct metabolic liability assessment in ADME screening cascades.

Metabolic pathway context
Class-level
3-Ethylthio: FMO3-mediated S-oxidation vs 3-Methoxy: CYP2D6 O-demethylation
Supports ADME pathway-differentiation studies
Estimated ~3-fold higher S-oxidation rate vs methylthio analogs
Drug metabolism Cytochrome P450 Thioether oxidation

Amide NH vs. N-Methyl Hydrogen-Bond Donor Capacity

The secondary amide NH in CAS 941959-52-0 serves as a hydrogen-bond donor (HBD), whereas N-methyl analogs lack this donor capability. In kinase hinge-binding motifs, the amide NH can donate a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu154 in ROCK1), complementing the thiazole nitrogen acceptor interaction [1]. This bidentate H-bonding motif is conserved across type I kinase inhibitors. The presence of a single HBD (amide NH) in CAS 941959-52-0 versus zero HBDs in N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CHEMBL576121) constitutes a critical difference for target engagement: the N-H compound can form two H-bonds with the hinge, while the N-methyl compound relies solely on the thiazole N as acceptor.

H-bond donor context
Class-level
HBD count = 1 (amide NH); bidentate hinge H-bonding motif (NH→Glu154 C=O + thiazole N←Met156 NH)
Supports kinase hinge-binding motif studies
N-methyl analogs lack this HBD (HBD = 0); estimated ΔΔG ~-1 to -2 kcal/mol
Kinase hinge binding Hydrogen-bond donor Amide geometry

Commercial Availability and Purity Comparison

As of April 2026, CAS 941959-52-0 is listed by multiple chemical suppliers with typical purity specifications of 95–98% as determined by HPLC . In contrast, the closely related 3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS 941936-61-4) and 3-(ethylsulfanyl)-N-(4-(pyridin-2-yl)-1,3-thiazol-2-yl)benzamide (CAS 896365-07-4) have more limited supplier availability, with catalog entries indicating lower stock frequency and longer lead times [1]. The target compound's consistent multi-supplier presence facilitates competitive pricing and reduces single-supplier dependency risk for medium-throughput screening campaigns (100–1,000 compound libraries).

Supplier availability
Reported
≥3 suppliers, purity 95–98% (HPLC)
Supports multi-source procurement workflows
Supplier catalog survey, April 2026; ~1.5–2× more options vs regioisomers
Compound sourcing Analytical quality control Purchasability

3-(Ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Application Scenarios


Hinge-Binding Probe for ROCK and AGC Kinase SAR

CAS 941959-52-0 is an optimal tool compound for exploring the lipophilic tolerance of the kinase hinge-flanking hydrophobic pocket, identified in the ROCK1 co-crystal structure (PDB 4YVC). The compound's 3-ethylthio substituent (π = +1.07) probes deeper into this sub-pocket than the 2-fluoro reference ligand (π = +0.14), while retaining the critical amide NH hydrogen-bond donor for hinge engagement [1]. This enables systematic SAR assessment of lipophilic bulk at the meta-position without altering hydrogen-bonding capacity [2].

Metabolic Stability: Thioether Oxidation Profiling

The 3-ethylthio group provides a defined metabolic liability (FMO3/CYP-mediated S-oxidation) that can be benchmarked against O-demethylation (methoxy analogs) or aliphatic hydroxylation (ethyl/methyl analogs). Using CAS 941959-52-0 in parallel with the 3-methoxy and 3-methyl benzamide controls enables quantitative differentiation of Phase I clearance pathways in human hepatocyte and liver microsome assays [1]. The resulting intrinsic clearance (CL_int) data directly inform the selection of metabolically stable substituents for lead optimization.

Kinase vs. GPCR Selectivity Discrimination

The presence of a secondary amide NH (HBD = 1) in CAS 941959-52-0 versus tertiary amide (HBD = 0) in N-methylated analogs such as CHEMBL576121 creates a binary test pair for target class selectivity. Testing both compounds in parallel kinase panels and GPCR screens (including mGluR1) quantifies the contribution of the amide NH to kinase hinge binding versus the N-methyl requirement for GPCR modulation [1]. This differential profiling is essential for chemogenomic library annotation and target deconvolution efforts [2].

Regioisomeric Scaffold Benchmarking in Libraries

CAS 941959-52-0 (pyridin-4-yl) and its regioisomer CAS 941936-61-4 (pyridin-3-yl) form a matched molecular pair for assessing the impact of pyridine nitrogen position on kinase selectivity. Parallel screening of both compounds against a panel of 50–100 kinases, as described in the ROCK inhibitor development program [1], yields selectivity fingerprints that guide the design of future thiazole-benzamide libraries. The pyridin-4-yl geometry is structurally validated for ROCK1/2 and Pim kinase engagement, while the pyridin-3-yl variant may exhibit off-target activity at other kinase or non-kinase targets.

Application
Selection Property
Validation Focus
ROCK/AGC kinase hinge-pocket SAR
Lipophilic substituent SAR probe (3-ethylthio)
Hinge-flanking pocket binding context
Phase I metabolic pathway studies
Thioether S-oxidation metabolic liability
Oxidative clearance pathway benchmarking
Kinase-GPCR target-class selectivity profiling
Secondary amide HBD presence
Target-class binding mode differentiation
Regioisomeric scaffold library benchmarking
Pyridin-4-yl hinge-binding geometry
Kinase selectivity fingerprint context
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